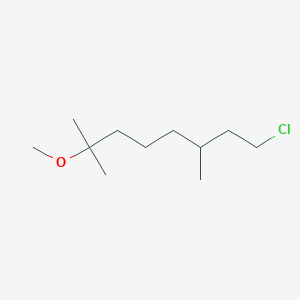
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane is a unique organosilicon compound characterized by its three silicon atoms each bonded to two phenyl groups. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
Si3Cl6+6PhMgBr→Si3(Ph)6+6MgBrCl
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Phenyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as silicone resins and coatings.
Comparaison Avec Des Composés Similaires
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane can be compared with other similar compounds such as:
1,1,3,3,5,5-Hexamethyl-1,3,5-trisiloxane: This compound has methyl groups instead of phenyl groups, resulting in different chemical properties and applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has an additional methyl group, which affects its reactivity and uses.
The uniqueness of this compound lies in its phenyl groups, which provide distinct steric and electronic effects, making it valuable for specific applications in research and industry.
Propriétés
| 80192-03-6 | |
Formule moléculaire |
C39H36Si3 |
Poids moléculaire |
589.0 g/mol |
Nom IUPAC |
1,1,3,3,5,5-hexakis-phenyl-1,3,5-trisilinane |
InChI |
InChI=1S/C39H36Si3/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)31-41(36-23-11-3-12-24-36,37-25-13-4-14-26-37)33-42(32-40,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30H,31-33H2 |
Clé InChI |
HCLPLAIRLOEWBK-UHFFFAOYSA-N |
SMILES canonique |
C1[Si](C[Si](C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)

![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
